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Azetidine dihydrochloride Documentation Hub

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  • Product: Azetidine dihydrochloride

Core Science & Biosynthesis

Foundational

Thermodynamic Properties and Stabilization of Azetidine Dihydrochloride Salts: A Technical Guide for Drug Development

Executive Summary In modern medicinal chemistry, the azetidine ring is highly valued as a rigid, low-lipophilicity linker and a structural surrogate for larger cyclic amines[1]. However, isolating and formulating azetidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the azetidine ring is highly valued as a rigid, low-lipophilicity linker and a structural surrogate for larger cyclic amines[1]. However, isolating and formulating azetidine-containing active pharmaceutical ingredients (APIs)—such as 3-aminoazetidine derivatives—presents significant thermodynamic challenges. The free base is notoriously unstable, driven toward degradation by immense ring strain.

As a Senior Application Scientist, I have found that the successful integration of azetidine into drug development pipelines relies entirely on manipulating its solid-state thermodynamics. Converting these strained heterocycles into dihydrochloride salts forces the molecules into a deep thermodynamic well, arresting degradation pathways. This whitepaper details the thermodynamic causality behind this instability and provides self-validating protocols for characterizing azetidine dihydrochloride salts.

Structural Thermodynamics: The Causality of Instability

To understand why azetidine requires stabilization via dihydrochloride salt formation, we must examine the quantum mechanical and thermodynamic forces acting on the free base.

  • Ring Strain & Hybridization: The four-membered azetidine ring forces the C–N–C bond angle to compress to approximately 93°, a severe deviation from the ideal 109.5° tetrahedral angle[2]. This geometric distortion imparts a massive ring strain of approximately 25.2 kcal/mol (~105 kJ/mol) [2].

  • Basicity vs. Nucleophilicity: To compensate for the compressed bond angles, the nitrogen lone pair adopts a higher s-character. While this tightly holds the electrons to the nucleus, azetidine remains a strong base with a pKa of 11.29 in water at 25°C[2].

  • The Degradation Pathway: The combination of high ring strain and a nucleophilic nitrogen creates a thermodynamic trap. The free base is strongly driven toward ring-opening via intermolecular nucleophilic attack (SN2 mechanism)[2]. Heat or the presence of trace nucleophiles will rapidly polymerize or degrade the free base liquid.

The Thermodynamic Shift via Salt Formation

When azetidine derivatives (e.g., diamines like 3-aminoazetidine) are treated with hydrochloric acid, the protonation is highly exothermic. The formation of the dihydrochloride salt neutralizes the nucleophilic lone pairs and locks the molecules into a rigid crystal lattice. This lattice is stabilized by extensive H···Cl and H···H intermolecular interactions[3], which drastically increases the activation energy ( Ea​ ) required for thermal decomposition[4].

G A Azetidine Free Base Ring Strain: ~25.2 kcal/mol B First Protonation (+HCl) Exothermic (ΔH < 0) A->B F Ring-Opening Degradation (Thermodynamically Favored) A->F Heat / Nucleophiles C Azetidine Monohydrochloride Intermediate Stability B->C D Second Protonation (+HCl) Exothermic (ΔH < 0) C->D E Azetidine Dihydrochloride Deep Thermodynamic Well D->E E->F Blocked by Crystal Lattice

Fig 1. Thermodynamic stabilization pathway of azetidine via sequential hydrochloride salt formation.

Quantitative Thermodynamic Profiles

To facilitate material selection during API formulation, Table 1 summarizes the critical thermodynamic parameters comparing the highly volatile free base to its stabilized hydrochloride counterparts.

Table 1: Comparative Thermodynamic Data of Azetidine Forms

PropertyAzetidine (Free Base)Azetidine Monohydrochloride3-Aminoazetidine Dihydrochloride
Physical State (298 K) LiquidCrystalline SolidCrystalline Solid
Heat Capacity ( Cp​ ) 318.0 J·mol⁻¹·K⁻¹[5]~150-200 J·mol⁻¹·K⁻¹>250 J·mol⁻¹·K⁻¹
Standard Entropy ( S∘ ) 315.7 J·mol⁻¹·K⁻¹[5]Restricted by latticeHighly restricted by lattice
pKa (25°C) 11.29[2]N/A (Conjugate Acid)~8.29 (Primary), ~11.29 (Secondary)
Thermal Stability Volatile (BP: 61°C)[2]Stable up to ~150°CStable up to >200°C
Ring Strain ~25.2 kcal/mol[2]~26.0 kcal/mol~26.0 kcal/mol

Note: While salt formation does not erase the internal ring strain, the massive gain in lattice enthalpy ( ΔHlattice​ ) counteracts the strain, rendering the solid thermodynamically stable at room temperature.

Self-Validating Experimental Protocols

In my experience optimizing API crystallization, assuming the stability of an azetidine salt without rigorous thermal characterization leads to catastrophic late-stage formulation failures. The following protocol utilizes Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to map the thermodynamic boundaries of the dihydrochloride salt[4][6].

Protocol: DSC/TGA Characterization of Dihydrochloride Salts

Causality & Rationale: High heating rates can cause thermal lag, masking closely spaced polymorphic transitions. A 10 °C/min ramp provides the optimal balance between resolution and sensitivity[6]. An inert nitrogen purge is mandatory; oxygen ingress will cause exothermic oxidation, which can be falsely interpreted as ring-opening decomposition[4].

Step-by-Step Methodology:

  • System Calibration (Self-Validation Step):

    • Action: Run a high-purity Indium standard prior to sample analysis.

    • Validation Criteria: Verify temperature accuracy (Onset melting at 156.6 °C) and enthalpic response ( ΔHfus​ = 28.45 J/g). If deviations exceed 0.1%, recalibrate the cell.

  • Sample Preparation:

    • Action: Accurately weigh 2.0 to 5.0 mg of the azetidine dihydrochloride salt into an aluminum crucible.

    • Causality: Keeping the mass low prevents internal thermal gradients, ensuring sharp, highly resolved endothermic peaks.

  • Atmospheric Control:

    • Action: Seal the crucible with a pinhole lid. Purge the furnace with dry N₂ gas at a constant flow rate of 50 mL/min[4].

    • Causality: The pinhole allows volatilized HCl gas to escape during eventual decomposition, preventing pressure buildup that would artificially shift the thermodynamic equilibrium.

  • Thermal Ramping:

    • Action: Equilibrate the system isothermally at 25 °C for 5 minutes. Ramp the temperature at 10 °C/min up to 250 °C[6].

  • Data Interpretation:

    • Endotherms: Sharp downward peaks indicate melting or polymorphic solid-solid transitions.

    • Exotherms: Broad upward peaks post-melting indicate thermal decomposition (ring-opening). If an exotherm occurs without prior melting, the salt is undergoing solid-state degradation.

Workflow Step1 1. Sample Prep Weigh 2-5 mg Step2 2. Equilibration N2 Purge 50 mL/min Step1->Step2 Step3 3. Thermal Ramp 10°C/min to 250°C Step2->Step3 Step4 4. Data Acquisition Heat Flow & Mass Loss Step3->Step4 Step5 5. Thermodynamic Analysis (Cp, ΔH) Step4->Step5

Fig 2. Self-validating DSC/TGA experimental workflow for characterizing azetidine dihydrochlorides.

Conclusion

The successful deployment of azetidine derivatives in drug discovery is an exercise in thermodynamic management. The inherent ~25.2 kcal/mol ring strain makes the free base a kinetic liability. By converting diamino-azetidines into dihydrochloride salts, researchers leverage exothermic protonation and massive lattice enthalpies to create a deep thermodynamic well. Utilizing self-validating thermal analysis workflows ensures that these salts maintain their integrity from the reactor to the formulated dosage form.

References

  • 5 - nist.gov 2.1 - acs.org

  • 4 - nih.gov

  • 2 - grokipedia.com 5.6 - benchchem.com 6.3 - sioc-journal.cn

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling of Azetidine Dihydrochlorides

Introduction: The Azetidine Challenge in Drug Discovery The incorporation of azetidine motifs into small-molecule scaffolds is a highly effective strategy to "escape from flatland." By increasing the fraction of sp³ hybr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Azetidine Challenge in Drug Discovery

The incorporation of azetidine motifs into small-molecule scaffolds is a highly effective strategy to "escape from flatland." By increasing the fraction of sp³ hybridized carbons (Fsp³), azetidines improve aqueous solubility, enhance metabolic stability, and facilitate central nervous system (CNS) penetrance.

However, handling free azetidines—particularly diamines such as 3-aminoazetidine or 3-(dimethylamino)azetidine—presents significant operational challenges. The free bases are highly volatile (boiling point ~61°C for unsubstituted azetidine), extremely hygroscopic, and prone to atmospheric degradation. Consequently, these building blocks are almost exclusively sourced, stored, and deployed as dihydrochloride salts .

Executing a Buchwald-Hartwig C–N cross-coupling with a dihydrochloride salt requires a fundamental redesign of the reaction conditions. The protocol must account for the in situ neutralization of the salt without poisoning the palladium catalyst or inducing ring-opening of the strained four-membered heterocycle.

Mechanistic Rationale & Reaction Causality

The Stoichiometric Base Requirement

In a standard Buchwald-Hartwig amination, one equivalent of base is required to deprotonate the amine upon its coordination to the palladium(II) center, thereby facilitating the reductive elimination step that forms the C–N bond. When utilizing an azetidine dihydrochloride, the base must fulfill a dual mandate:

  • Salt Neutralization: 2.0 equivalents of base are consumed immediately to neutralize the two molecules of HCl, liberating the free nucleophilic amine.

  • Catalytic Turnover: 1.0 equivalent of base is required to drive the palladium catalytic cycle.

Therefore, a theoretical minimum of 3.0 equivalents of base is required. In practice, 3.5 to 4.0 equivalents are employed to overcome localized pH gradients and ensure the reaction does not stall.

Catalyst and Base Selection (Causality)

While strong, soluble bases like Sodium tert-butoxide (NaOtBu) rapidly neutralize the salt, they frequently cause side reactions. NaOtBu can act as a competing oxygen nucleophile (forming tert-butyl aryl ethers) or induce the ring-opening of the strained azetidine ring.

Cesium Carbonate (Cs₂CO₃) is the optimal base for this transformation . As a mild, heterogeneous base, its slow dissolution rate keeps the effective concentration of the free base low. This minimizes side reactions while providing sufficient basicity to neutralize the dihydrochloride salt and drive the catalytic cycle.

To compensate for the milder basicity of Cs₂CO₃, highly active palladium pre-catalysts featuring bulky, electron-rich biaryl phosphine ligands must be used . RuPhos Pd G3 or XPhos Pd G3 palladacycles are exceptionally effective. They rapidly activate to the monomeric Pd(0) species under mild conditions and their steric bulk accelerates reductive elimination while suppressing off-target binding.

Mechanism Salt Azetidine Dihydrochloride (Bench-Stable Salt) BaseNeut In Situ Neutralization (Base: ≥3.5 equiv Cs2CO3) Salt->BaseNeut FreeBase Free Azetidine Nucleophile (Reactive Species) BaseNeut->FreeBase AmineCoord Amine Coordination & Deprotonation FreeBase->AmineCoord PdCat Active Pd(0)L_n Catalyst (e.g., RuPhos Pd G3) OxAdd Oxidative Addition (Ar-X Insertion) PdCat->OxAdd Aryl Halide (Ar-X) OxAdd->AmineCoord RedElim Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim Base (Deprotonation) RedElim->PdCat Pd(0) Regeneration Product N-Aryl Azetidine Product RedElim->Product

Caption: Catalytic cycle of Buchwald-Hartwig amination intersecting with azetidine dihydrochloride neutralization.

Optimization & Quantitative Data

The following table summarizes the optimization landscape for the coupling of 3-(dimethylamino)azetidine dihydrochloride with a standard aryl bromide.

Table 1: Catalyst and Base Optimization for Azetidine Dihydrochloride Amination

Catalyst System (5 mol%)Base (Equiv)SolventTemp (°C)Yield (%)Causality / Mechanistic Observation
Pd(OAc)₂ / BINAPCs₂CO₃ (4.0)Toluene10045%Classic system ; slow reaction rate and incomplete conversion due to poor solubility of the salt in toluene.
Pd₂(dba)₃ / XPhosNaOtBu (4.0)Dioxane8560%Faster reaction, but significant tert-butyl ether byproduct observed. Base is too harsh for the substrate.
RuPhos Pd G3K₂CO₃ (4.0)Dioxane8535%Poor base solubility limits the neutralization of the dihydrochloride salt, stalling the catalytic cycle.
RuPhos Pd G3 Cs₂CO₃ (4.0) Dioxane 85 92% Optimal; rapid oxidative addition, efficient salt neutralization, and no nucleophilic base competition.

Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of specific In-Process Controls (IPCs) ensures that the scientist can verify the integrity of the reaction at each critical juncture.

Workflow Step1 1. Reagent Assembly (Glovebox/Schlenk) Step2 2. Base Addition (4.0 equiv Cs2CO3) Step1->Step2 Step3 3. Catalytic Coupling (85°C, 2-18h) Step2->Step3 Step4 4. Aqueous Quench (Adjust to pH 10-11) Step3->Step4 Step5 5. Extraction (2-MeTHF) Step4->Step5 Step6 6. Purification (RP-HPLC or Silica) Step5->Step6

Caption: Step-by-step experimental workflow for azetidine dihydrochloride cross-coupling.

Step-by-Step Methodology

1. Reaction Setup (Inert Atmosphere Required)

  • To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv, e.g., 1.0 mmol).

  • Add the azetidine dihydrochloride salt (1.2 to 1.5 equiv, e.g., 1.2 mmol). Note: A slight excess ensures complete consumption of the valuable aryl halide.

  • Add finely powdered, anhydrous Cs₂CO₃ (4.0 equiv, 4.0 mmol).

  • Add RuPhos Pd G3 pre-catalyst (0.05 equiv, 5 mol%).

  • Seal the vessel with a septum and purge with ultra-pure Argon or Nitrogen for 5 minutes (3 vacuum/backfill cycles).

2. Solvent Addition & Heating 6. Add anhydrous, degassed 1,4-Dioxane (yielding a 0.1 M to 0.2 M solution with respect to the aryl halide) via syringe. 7. Transfer the sealed vessel to a pre-heated oil block at 85°C. Stir vigorously (≥800 rpm) to ensure the heterogeneous Cs₂CO₃ remains suspended.

3. In-Process Controls (IPC)

  • Visual Validation: Within 15–30 minutes at 85°C, the mixture should transition from the initial yellow/green of the G3 pre-catalyst to a deep red/brown homogeneous tint (excluding the suspended base). If the solution turns opaque black (palladium black), the catalyst has decomposed due to oxygen ingress.

  • Analytical Validation: At 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, filter, and analyze via LC-MS. Monitor for the disappearance of the aryl halide UV peak and the appearance of the product mass (ESI+).

4. Workup & Extraction (Critical Causality Step) 8. Once complete, cool the reaction to room temperature. 9. Quench: Dilute the mixture with water. Causality: Azetidines are highly basic and polar. If the aqueous layer is neutral (pH ~7), the azetidine product will protonate and remain trapped in the aqueous phase, destroying your isolated yield. 10. pH Adjustment: Add 1M NaOH or saturated aqueous Na₂CO₃ until the aqueous layer reaches pH 10–11 . This forces the azetidine product entirely into its free-base form. 11. Extraction: Extract the aqueous layer three times with 2-Methyltetrahydrofuran (2-MeTHF). Causality: 2-MeTHF offers superior extraction efficiency for highly polar amines compared to standard ethyl acetate. 12. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

5. Purification 13. Purify the crude residue via reverse-phase preparative HPLC (using a basic modifier like 0.1% NH₄OH to prevent peak tailing) or normal-phase silica gel chromatography (using a gradient of CH₂Cl₂ to 90:9:1 CH₂Cl₂/MeOH/NH₄OH).

References

  • Title: Alk5 inhibitors. Source: World Intellectual Property Organization (WO2020123453A2).
  • Title: Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Source: Chemical Science. URL: [Link]

  • Title: Azetidine-substituted fluorescent compounds. Source: Google Patents (US9933417B2).
Application

Application Note: Catalytic Systems for the Functionalization of Azetidine Hydrochloride Salts in Medicinal Chemistry

Introduction & Mechanistic Rationale The incorporation of azetidines—four-membered nitrogen heterocycles—into pharmaceutical pipelines has surged due to their utility as rigid, metabolically stable bioisosteres for piper...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The incorporation of azetidines—four-membered nitrogen heterocycles—into pharmaceutical pipelines has surged due to their utility as rigid, metabolically stable bioisosteres for piperidines and pyrrolidines. However, the azetidine ring possesses a considerable ring strain of approximately 25.4 kcal/mol (1)[1]. This strain drives unique reactivity but also makes the heterocycle highly susceptible to undesired ring-opening under harsh basic or nucleophilic conditions.

To mitigate premature degradation and handling difficulties (such as high volatility), azetidines are typically stored and reacted as hydrochloride or dihydrochloride salts (2)[2]. Functionalizing these salts requires carefully designed catalytic systems that can manage in situ free-basing while simultaneously engaging the substrate in productive cross-coupling or radical addition pathways.

This guide details two robust, field-proven methodologies for azetidine functionalization: Palladium-Catalyzed Cross-Coupling and Visible-Light Photoredox Catalysis .

Workflow & Pathway Visualization

G A Azetidine Hydrochloride (Bench-Stable Salt) B In Situ Free-Basing (Mild Base Addition) A->B Deprotonation C Palladium Catalysis (Cross-Coupling) B->C Pd Catalyst, Ligand D Photoredox Catalysis (Radical Generation) B->D Photocatalyst, hν E C-N / C-C Bond Formation (e.g., Suzuki, Buchwald) C->E Reductive Elimination F Decarboxylative Alkylation (Strain-Release) D->F Radical Addition

Catalytic functionalization pathways for azetidine hydrochloride salts.

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality & Logic: Direct cross-coupling of alkyl electrophiles like 3-iodoazetidine is notoriously difficult due to slow oxidative addition and rapid, undesired β-hydride elimination (3)[3]. By starting with the hydrochloride salt and using a biphasic aqueous K2​CO3​ /toluene system, the free base is generated slowly, matching the turnover rate of the catalytic cycle. The use of a sterically demanding ligand like DavePhos accelerates reductive elimination, effectively outcompeting β-hydride elimination to form the desired C-C bond (4)[4].

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-Boc-3-iodoazetidine (or 3-iodoazetidine hydrochloride) (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), Pd(OAc)2​ (2 mol %), and DavePhos (4 mol %).

  • Atmosphere Exchange: Evacuate the tube and backfill with argon. Repeat this cycle three times to ensure a strictly oxygen-free environment, preventing the oxidation of the active Pd(0) species.

  • Solvent & Base Addition: Inject anhydrous toluene (5.0 mL) via syringe. In a separate flask, prepare a degassed aqueous solution of K2​CO3​ (2.0 M). Add this solution (2.0 equiv) dropwise to the reaction mixture.

  • Reaction Execution: Seal the Schlenk tube and heat the biphasic mixture at 80 °C with vigorous stirring for 12–16 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and separate the layers. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude product via silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the functionalized 3-arylazetidine.

Protocol B: Visible-Light Photoredox Decarboxylative Alkylation

Causality & Logic: Generating radicals on strained four-membered rings is traditionally avoided due to the high propensity for ring-opening. However, under mild photoredox conditions, tertiary benzylic azetidine radicals can be successfully generated from carboxylic acid precursors. The inherent ring strain actually works to the chemist's advantage here: it renders the subsequent Giese addition into activated alkenes irreversible, overcoming the reversible nature typically observed with unstrained benzylic radicals (5)[5].

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL transparent glass vial, combine the azetidine-3-carboxylic acid hydrochloride salt (1.0 equiv, 0.5 mmol), an activated alkene (e.g., ethyl acrylate, 1.5 equiv), the photocatalyst [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ (1 mol %), and Cs2​CO3​ (2.0 equiv). Note: The base serves a dual purpose—neutralizing the hydrochloride salt and deprotonating the carboxylic acid to enable oxidation.

  • Solvent Addition: Add degassed anhydrous DMF (5.0 mL).

  • Degassing: Sparge the reaction mixture with argon for 10–15 minutes. Oxygen is a potent triplet state quencher and will halt the photocatalytic cycle.

  • Irradiation: Seal the vial and place it in a photoreactor equipped with 450 nm blue LEDs. Irradiate at room temperature for 16 hours. Critical: Use a cooling fan to maintain the ambient temperature below 30 °C to prevent thermal ring-opening.

  • Workup & Purification: Quench the reaction by diluting with water (10 mL). Extract the aqueous layer with diethyl ether (3 x 10 mL). Wash the combined organic layers with LiCl solution (5% aq) to remove residual DMF, dry over MgSO4​ , and concentrate. Purify via flash chromatography.

Quantitative Data Summary

The table below summarizes the operational parameters and typical efficiencies of various catalytic systems applied to azetidine functionalization.

Reaction TypeCatalyst / LigandBaseTemperatureTypical YieldKey Advantage
Suzuki-Miyaura Pd(OAc)₂, DavePhosK₂CO₃ (aq)80 °C75–85%High functional group tolerance; biphasic control
Buchwald-Hartwig Pd₂(dba)₃, BINAPNaOtBu90 °C60–80%Direct C-N bond formation at the azetidine core
Decarboxylative Alkylation Ir(dF(CF₃)ppy)₂, dtbbpyCs₂CO₃25 °C (hν)70–90%Mild conditions; ring strain drives irreversibility
Strain-Release (RSR) Ru(bpy)₃²⁺None25 °C (hν)65–85%Single-step difunctionalization from bicyclic precursors

Troubleshooting & Self-Validation System

To ensure the trustworthiness and reproducibility of these protocols, monitor the following self-validating checkpoints:

  • Incomplete Free-Basing (Protocol A): If starting material recovery is high (>30%), verify the pH of the aqueous layer. A pH < 8 indicates incomplete neutralization of the hydrochloride salt. Increase the equivalents of K2​CO3​ or extend the initial stirring time before heating.

  • Ring-Opening Byproducts (Protocols A & B): The appearance of acyclic amine byproducts (detectable via LC-MS as a mass shift corresponding to solvent/nucleophile addition) indicates thermal degradation or excessive base concentration. To correct this, lower the reaction temperature or switch to a milder base (e.g., replace Cs2​CO3​ with K2​HPO4​ ).

  • Photocatalyst Bleaching (Protocol B): If the reaction mixture loses its characteristic luminescent color during irradiation, the catalyst has degraded, likely due to oxygen ingress. Ensure rigorous argon sparging and check vial seals.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Azetidine Stability &amp; Troubleshooting

Introduction Azetidines possess an inherent 1 of approximately 25.4 kcal/mol[1]. This high strain energy makes the four-membered nitrogen heterocycle highly susceptible to unwanted ring-opening side reactions during stan...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction Azetidines possess an inherent 1 of approximately 25.4 kcal/mol[1]. This high strain energy makes the four-membered nitrogen heterocycle highly susceptible to unwanted ring-opening side reactions during standard synthetic manipulations, such as N-acylation, cross-coupling, or even storage in acidic media. This guide provides causality-driven troubleshooting, validated protocols, and structural design strategies to preserve azetidine integrity.

Diagnostic Workflow

G Start Azetidine Starting Material Q1 Acidic Byproducts (e.g., HCl)? Start->Q1 A1 Add DIPEA/TEA or Schotten-Baumann Q1->A1 Yes Q2 Pd-Catalyzed Cross-Coupling? Q1->Q2 No A1->Q2 A2 Use XPhosPdG3/BrettPhos & Mild Base Q2->A2 Yes Q3 Pendant Nucleophile (e.g., Amide)? Q2->Q3 No A2->Q3 A3 Modulate pKa or Adjust Linker Length Q3->A3 Yes End Intact Azetidine Product Q3->End No A3->End

Logical troubleshooting workflow to prevent azetidine ring-opening side reactions.

FAQ & Troubleshooting Guide
Section 1: N-Acylation and Amide Coupling

Q: Why does my azetidine ring open during N-acylation with acyl chlorides, and how do I prevent it? Causality: The reaction of an acyl chloride with an amine generates HCl as a byproduct. HCl readily protonates the azetidine nitrogen, creating an activated azetidinium intermediate that is highly susceptible to nucleophilic attack (e.g., by chloride ions), leading to a γ-chloroamide ring-opened byproduct. Furthermore, certain acyl chlorides act as 2, directly coordinating to the nitrogen and promoting cleavage[2]. Solution: Use a non-nucleophilic base to scavenge HCl immediately, or employ Schotten-Baumann conditions. Strict temperature control is also mandatory[2].

Step-by-Step Methodology: Low-Temperature N-Acylation

  • Evacuate and backfill a dry flask with inert gas (Argon or Nitrogen).

  • Dissolve the azetidine (1.0 equiv) in anhydrous solvent (DCM or THF) and cool to 0 °C to -78 °C.

  • Add a non-nucleophilic base (e.g., DIPEA or TEA, 2.0-3.0 equiv) and stir for 5 minutes.

  • Slowly add the acyl chloride (1.1 equiv) dropwise to prevent localized exothermic spikes.

  • Monitor strictly via TLC (every 15-30 minutes); prolonged reaction times cause gradual ring-opening. Quench with aqueous NaHCO₃ immediately upon consumption of the starting material[2].

Section 2: Transition-Metal Catalyzed Cross-Coupling

Q: How can I perform Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) without cleaving the azetidine ring? Causality: Palladium can undergo oxidative addition into strained C-N or C-C bonds, especially at the elevated temperatures typically required for cross-coupling. Additionally, strong bases (like alkoxides) used in these reactions can act as nucleophiles, attacking the strained ring. Solution: The key to success is utilizing highly active, bulky palladium precatalysts that allow for lower reaction temperatures, combined with mild bases. For instance, using the3 catalytic system has been shown to increase yields of intact azetidines up to 82% during Buchwald-Hartwig aminations[3].

Step-by-Step Methodology: Azetidine-Tolerant Buchwald-Hartwig Coupling

  • In a glovebox or under strict inert atmosphere, charge a vial with the azetidine derivative (1.0 equiv), aryl halide (1.2 equiv), and a mild base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv).

  • Add the catalytic system: XPhosPdG3 (1-5 mol%) and BrettPhos ligand (1-5 mol%).

  • Add degassed, anhydrous solvent (e.g., Toluene or 1,4-Dioxane).

  • Seal the vial and heat to a moderate temperature (e.g., 60-80 °C, avoiding temperatures >100 °C if possible).

  • Monitor via LC-MS. Upon completion, cool to room temperature, dilute with EtOAc, filter through Celite, and purify via flash chromatography[3].

Section 3: Intramolecular Ring-Opening in Drug Design

Q: What is intramolecular ring-opening decomposition, and how do I avoid it when designing azetidine-containing drug candidates? Causality: In molecules where an azetidine is tethered to a nucleophilic functional group (like a pendant amide), the azetidine can undergo an acid-mediated 4. Protonation of the azetidine nitrogen at low pH triggers a nucleophilic attack by the pendant group. The rate of this decomposition is highly dependent on the pKa of the azetidine nitrogen and the length of the alkyl chain separating the groups[4]. Solution: Modulate the pKa of the azetidine nitrogen by changing its substituent (e.g., switching from an N-phenyl to an N-pyridyl group significantly increases stability). Alternatively, alter the linker length to disfavor the transition state geometry of the intramolecular attack[4].

Quantitative Data Summary: Impact of pH and Structure on Azetidine Stability

Analogue TypeSubstituentpH ConditionHalf-Life (T1/2)Stability Assessment
N-Phenyl AzetidinePhenyl1.80.5 hRapid Decomposition[4]
N-Phenyl AzetidinePhenyl2.71.2 hModerate Decomposition[4]
N-Phenyl AzetidinePhenyl7.0StableIntact[4]
N-Pyridyl Azetidine2-Pyridyl / 4-PyridylAcidic (Low pH)ProlongedExcellent Stability[4]
N-Phenyl PyrrolidinePhenyl (Ring Expansion)Acidic (Low pH)StableIntact (Strain Relieved)[4]
References
  • preventing ring-opening of azetidine during reactions - Benchchem. Benchchem.
  • How to prevent the ring-opening of azetidines during subsequent reactions - Benchchem. Benchchem.
  • Strain-Release Arylations for the Bis-Functionalization of Azetidines - ChemRxiv. ChemRxiv.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - ACS Publications.

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Azetidine Dihydrochloride Coupling

Welcome to the technical support resource for professionals engaged in synthetic chemistry. This guide provides in-depth troubleshooting advice and practical solutions for optimizing the reaction temperature during the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for professionals engaged in synthetic chemistry. This guide provides in-depth troubleshooting advice and practical solutions for optimizing the reaction temperature during the coupling of azetidine dihydrochloride and its derivatives. Our focus is on balancing the desired reactivity with the inherent instability of the strained four-membered ring.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the thermal sensitivity of azetidine coupling reactions.

Q1: Why is reaction temperature such a critical parameter for azetidine coupling reactions?

The core of the issue lies in the significant ring strain of the azetidine heterocycle, which is approximately 25.4 kcal/mol.[1][2] This inherent strain makes the ring susceptible to nucleophilic attack and ring-opening, a side reaction that competes directly with the desired N-functionalization.[1][2][3] Temperature acts as a direct catalyst for both the intended coupling and the undesired ring-opening.[4] An improperly high temperature can provide the activation energy needed to cleave the ring, leading to low yields and complex product mixtures.[1]

Q2: My starting material is azetidine dihydrochloride. How does this impact the initial reaction setup and temperature considerations?

Azetidine dihydrochloride is a salt and is not nucleophilic. The first and most critical step is the in situ neutralization or "free-basing" of the amine to generate the reactive, neutral azetidine nucleophile. This is typically achieved by adding at least two equivalents of a suitable base. The choice of base is critical; non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common for scavenging acids generated during the reaction, while inorganic bases like potassium carbonate can also be used for the initial free-basing.[1][2] Incomplete neutralization will result in a sluggish or stalled reaction, which can be misdiagnosed as a temperature issue.

Q3: What is a safe, universal starting temperature for my azetidine coupling experiment?

There is no universal starting temperature; the optimal temperature is highly dependent on the nature of the electrophilic coupling partner.

  • For highly reactive electrophiles like acyl chlorides, the reaction is often exothermic and prone to side reactions. It is crucial to start at a low temperature, such as 0 °C or even -78 °C, to control the reaction rate and minimize ring-opening catalyzed by the generated HCl.[1]

  • For amide couplings using carboxylic acids and standard coupling reagents (e.g., HATU, EDC/HOBt), starting at room temperature (20-25 °C) is generally a safe and effective approach.[1]

  • For palladium-catalyzed cross-coupling reactions (e.g., N-arylation), elevated temperatures are typically required to drive the catalytic cycle. A starting point of 80-100 °C is common, but this must be approached with caution and careful monitoring.[1][5]

Q4: Beyond temperature, what other key factors can lead to unintended azetidine ring-opening?

While temperature is a primary driver, several other factors can promote ring-opening:

  • Acidic Conditions: The generation of acid (e.g., HCl from acyl chlorides) can protonate the azetidine nitrogen, activating the ring for nucleophilic attack and cleavage.[1]

  • Lewis Acids: The presence of Lewis acidic reagents or even some acyl chlorides acting as weak Lewis acids can coordinate to the azetidine nitrogen and promote ring-opening.[1]

  • Prolonged Reaction Times: Even at optimal temperatures, allowing a reaction to proceed for an unnecessarily long time can lead to the gradual accumulation of ring-opened byproducts.[1]

  • Harsh Coupling Reagents: Some aggressive peptide coupling reagents can induce decomposition of the strained ring.[1]

Part 2: Troubleshooting Guide for Temperature Optimization

This guide provides a structured, question-and-answer format to resolve specific experimental issues.

Issue 1: My reaction yield is low, and I've identified byproducts corresponding to a ring-opened azetidine.

  • Question: My LC-MS analysis shows the expected product, but also a significant peak with a mass corresponding to the addition of my coupling partner and a molecule of HCl (for acyl chloride reactions) or H₂O. What is happening and how do I fix it?

  • Answer: This is a classic sign that the reaction temperature is too high, causing the rate of the ring-opening side reaction to become competitive with your desired N-coupling. The azetidine ring has been cleaved.

    Proposed Solution:

    • Reduce Temperature Systematically: Lower the reaction temperature significantly. If you were running the reaction at room temperature, cool it to 0 °C using an ice bath. If the reaction was already at 0 °C, attempt it at -20 °C or even -78 °C (dry ice/acetone bath).[1]

    • Ensure Slow Addition: When using highly reactive electrophiles like acyl chlorides, always add the reagent dropwise to the cooled solution of free-based azetidine. This maintains a low localized concentration and helps dissipate any heat generated.[1]

    • Verify Base Stoichiometry: Ensure you have added a sufficient amount of a non-nucleophilic base (e.g., DIPEA, TEA) to immediately neutralize any acid generated during the reaction.[1]

    • Monitor Closely: Track the reaction progress by TLC or LC-MS every 15-30 minutes. Quench the reaction as soon as the starting material is consumed to prevent the product from decomposing over time.[1]

Issue 2: My reaction is extremely sluggish or fails to proceed, with starting material remaining even after several hours.

  • Question: I've set my reaction at a low temperature to be safe, but the coupling isn't happening. How can I initiate the reaction without causing ring-opening?

  • Answer: This indicates that the reaction conditions do not provide sufficient energy to overcome the activation barrier of the desired coupling reaction. While the intuitive answer is to add heat, this must be done strategically.

    Proposed Solutions (Depending on Reaction Type):

    • For Low-Temperature Acylations/Amide Couplings:

      • Confirm Free-Basing: First, ensure your azetidine dihydrochloride was fully neutralized. Add an additional portion of base if necessary.

      • Use a More Powerful Coupling Reagent: Instead of raising the temperature, consider switching to a more potent amide coupling reagent like HATU, which can often facilitate the reaction at room temperature or below without requiring heat.[1]

      • Incremental Temperature Increase: If the above options are not feasible, allow the reaction vessel to warm slowly (e.g., from 0 °C to room temperature) while continuously monitoring for the appearance of byproducts. Do not apply external heat aggressively.

    • For Palladium-Catalyzed Cross-Couplings:

      • Expect Higher Temperatures: These reactions fundamentally require heat. A lack of reactivity at room temperature is normal.

      • Screen Catalytic Systems: Before drastically increasing the temperature, consider if a different ligand or palladium source could be more efficient. For example, SPhos has been shown to be effective in some azetidine couplings.[5] A more active catalyst may allow the reaction to proceed at a lower temperature (e.g., 80 °C instead of 110 °C).

      • Controlled Heating: Heat the reaction in stages (e.g., to 60 °C, then 80 °C, then 100 °C), taking an aliquot for LC-MS analysis at each stage to find the lowest effective temperature that gives a good conversion rate without significant byproduct formation.

Part 3: Data Summaries and Experimental Protocols

Data Presentation

Table 1: Recommended Starting Temperatures for Common Azetidine Couplings

Coupling Partner TypeElectrophile ExampleRecommended Starting Temp.Key Considerations
Acyl Halide Acetyl Chloride, Benzoyl Chloride0 °C to -78 °CHighly exothermic. Requires slow addition and an acid scavenger (e.g., DIPEA).[1]
Activated Carboxylic Acid Benzoic Acid + HATU/DIPEA20-25 °C (Room Temp)Generally well-controlled. Avoid heating unless necessary.[1]
Activated Carboxylic Acid Acetic Acid + EDC/HOBt0 °C to Room TempCan be slower; start at RT and monitor.[1]
Aryl Halide (Pd-catalyzed) 4-Bromotoluene + Arylboronic Acid80-110 °CRequires careful optimization; monitor for ring-opening vs. C-N coupling.[1][5]
Alkyl Halide Benzyl BromideRoom Temp to 50 °CSN2 reaction. Temperature depends on halide reactivity.
Experimental Protocols

Protocol 1: General Procedure for Low-Temperature N-Acylation of Azetidine Dihydrochloride

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add azetidine dihydrochloride (1.0 eq) and a suitable anhydrous solvent (e.g., Dichloromethane, THF).

  • Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.

  • Free-Basing: Add diisopropylethylamine (DIPEA) (2.2 - 2.5 eq) dropwise to the stirring suspension. Stir for 15-20 minutes at 0 °C to ensure complete neutralization.

  • Reagent Addition: Slowly add the acyl chloride (1.0 - 1.1 eq) dropwise via syringe over 5-10 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction & Monitoring: Stir the reaction at 0 °C. Monitor the reaction progress every 20 minutes by TLC or LC-MS.

  • Quenching: Once the starting azetidine is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Work-up: Separate the organic layer, extract the aqueous layer with the organic solvent (2x), combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product for purification.

Protocol 2: General Procedure for Optimizing Temperature in a Palladium-Catalyzed N-Arylation

  • Preparation: In a sealable reaction vessel, combine the aryl halide (1.0 eq), boronic acid (1.5 eq), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and ligand (e.g., SPhos, 4-10 mol%).

  • Free-Basing: In a separate flask, dissolve azetidine dihydrochloride (1.2 eq) in the reaction solvent (e.g., p-cymene/H₂O mixture) and add a strong base (e.g., Cs₂CO₃, 3.0 eq).[5] Stir for 15 minutes.

  • Reaction Setup: Transfer the azetidine/base slurry to the vessel containing the catalyst and aryl halide. Seal the vessel.

  • Temperature Screening:

    • Begin stirring the mixture at a lower temperature (e.g., 80 °C) for 1-2 hours.

    • Cool the reaction, carefully take an aliquot, and analyze by LC-MS to determine the ratio of product to starting material and check for any byproducts.

    • If conversion is low, increase the temperature to 100 °C and repeat the analysis after another 1-2 hours.[5]

    • Continue this process until an optimal balance of reaction rate and cleanliness is achieved.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product for purification.

Part 4: Visualization of Key Concepts

G cluster_0 cluster_1 cluster_2 start Low Yield or Multiple Products q1 Ring-Opened Byproduct Detected (LC-MS)? start->q1 sol1 Root Cause: Temperature Too High q1->sol1  Yes q2 Significant Starting Material Remains? q1->q2  No action1 Action: 1. Lower Reaction Temp (e.g., RT -> 0°C) 2. Ensure Slow Reagent Addition 3. Re-optimize sol1->action1 sol2a Root Cause: Insufficient Activation Energy q2->sol2a Yes end Issue is likely related to reagent purity, stoichiometry, or solvent effects. q2->end No action2a Action: 1. Confirm Complete Free-Basing 2. Use Stronger Coupling Reagent 3. Incrementally Increase Temp sol2a->action2a

Caption: Troubleshooting workflow for low-yield azetidine coupling reactions.

G cluster_0 Reaction Temperature cluster_1 a Low Temp (-78°C to 0°C) b Optimal Window outcome_a Slow / No Reaction a->outcome_a Dominant Outcome c High Temp (>100°C) outcome_b High Yield of Desired Product b->outcome_b Dominant Outcome outcome_c Byproduct Formation Low Yield c->outcome_c Dominant Outcome rate_coupling Rate of Desired Coupling rate_coupling->a Too low rate_coupling->b Sufficiently high rate_opening Rate of Ring-Opening rate_opening->b Minimized rate_opening->c Becomes significant

Sources

Troubleshooting

Technical Support Center: Handling and Storage of Hygroscopic Azetidine Salts

A Troubleshooting Guide for Researchers and Formulation Scientists As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of highly strained, nitrogen-containing hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

A Troubleshooting Guide for Researchers and Formulation Scientists

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of highly strained, nitrogen-containing heterocycles. Azetidine salts—most notably azetidine hydrochloride—are foundational building blocks in drug discovery. However, their extreme affinity for water often leads to failed syntheses, inaccurate stoichiometry, and formulation instability.

This guide bypasses generic advice to address the exact physicochemical causality behind these issues, providing self-validating protocols to ensure absolute scientific integrity in your workflows.

Core Concepts: The Mechanics of Moisture Uptake

Q: Why do azetidine salts absorb moisture so rapidly, and what exactly is deliquescence?

A: Azetidine hydrochloride (CAS 36520-39-5) is a highly strained, four-membered nitrogen heterocycle. As a hydrochloride salt, the protonated secondary amine forms exceptionally strong hydrogen bonds with atmospheric water molecules, making it highly hygroscopic 1.

When exposed to ambient humidity exceeding its critical relative humidity ( RH0​ ), the salt undergoes deliquescence —a first-order thermodynamic phase transition where the solid absorbs enough moisture to completely dissolve into an aqueous solution 2. This is particularly dangerous in multi-component pharmaceutical systems due to a phenomenon called deliquescence lowering. If your azetidine salt is mixed with other deliquescent excipients, the mixture will undergo this phase transition at an unexpectedly lower relative humidity than any individual component, drastically narrowing your safe handling window 2.

Troubleshooting Weighing & Handling

Q: My analytical balance reading drifts continuously upward when weighing azetidine hydrochloride. How do I correct this?

A: A continuous, unidirectional upward drift during weighing is the hallmark of a hygroscopic sample actively adsorbing a microscopic water film from the surrounding air 3. Because azetidine hydrochloride is highly soluble in water, this surface moisture rapidly integrates into the crystal lattice, artificially inflating the mass and ruining your reaction stoichiometry 4.

To resolve this, you must abandon open-air incremental weighing and utilize the Weighing by Difference method within a strictly controlled inert atmosphere (glovebox) 5.

G N1 1. Equilibrate in Antechamber N2 2. Purge with Argon (<10 ppm H2O) N1->N2 N3 3. Tare Balance (Closed Vessel) N2->N3 N4 4. Rapid Transfer (Open & Fill) N3->N4 N5 5. Seal & Validate (Stable Mass) N4->N5

Workflow for handling and weighing highly hygroscopic azetidine salts under inert atmosphere.

Protocol 1: Self-Validating Glovebox Weighing Procedure
  • Atmosphere Verification: Ensure the glovebox maintains a stable argon or nitrogen atmosphere with moisture levels strictly <10 ppm and oxygen <50 ppm 5.

  • Equilibration: Place the sealed azetidine salt container and a clean, dry weighing bottle (with a tight-fitting stopper) into the antechamber. Purge the antechamber before transferring items into the main chamber.

  • Taring: Tare the analytical balance with the empty, stoppered weighing bottle.

  • Transfer: Unstopper the bottle, rapidly transfer the estimated required mass of azetidine salt using a clean spatula, and immediately replace the stopper.

  • Validation Step (Critical): Observe the balance reading for 30 seconds. If the mass remains perfectly stable, your stopper seal is effective , and the system is validated against moisture ingress. If it drifts upward, the seal is compromised, and the measurement must be discarded.

  • Execution: Record the final stable reading as the exact anhydrous mass. Transfer the sealed bottle out of the glovebox for downstream dissolution.

Storage & Moisture Quantification

Q: How should I store bulk and working aliquots of azetidine salts to prevent degradation?

A: Azetidine salts should be stored at 2-8°C, strictly sealed under an inert gas (argon), and kept away from strong oxidizing agents 6. For daily use, divide the bulk material into single-use aliquots within a glovebox. Repeated atmospheric exposure of a bulk container leads to cumulative moisture uptake, which initiates hydrolysis and caking.

Quantitative Data Summary for Azetidine Hydrochloride
ParameterValue / RecommendationCausality / Impact on Workflow
Molecular Weight 93.55 g/mol Stoichiometry requires exact anhydrous mass calculation.
Melting Point >300 °CIndicates high crystal lattice energy, yet easily overcome by hydration.
Aqueous Solubility Soluble (103.8°C at 760 mmHg)High solubility facilitates rapid surface deliquescence in humid air.
Glovebox Moisture Limit < 10 ppm H2​O Prevents surface water adsorption during handling and weighing.
Storage Temperature 2-8 °C (Inert Atmosphere)Minimizes thermal degradation while argon displaces water vapor.

Q: If I suspect my batch of azetidine hydrochloride has absorbed water, how can I accurately quantify the moisture content?

A: The gold standard for quantifying trace water in hygroscopic pharmaceutical salts is Karl Fischer (KF) titration 5. Because azetidine hydrochloride is highly soluble, it dissolves well in standard KF working media (e.g., methanol-based solvents), allowing for direct volumetric or coulometric titration.

Protocol 2: Self-Validating Karl Fischer Titration
  • Reagent Preparation: Fill the titration cell with a dry working medium and pre-titrate the cell to a stable, anhydrous endpoint (drift < 10 µ g/min ).

  • Sample Introduction: Working inside a dry box, accurately weigh 50-100 mg of the suspect azetidine salt into a sealed syringe or specialized KF weighing boat.

  • Injection: Introduce the sample into the titration cell through the septum, ensuring zero ambient air enters the system.

  • Titration: Allow the KF titrator to electrochemically determine the water content based on the stoichiometric reaction of iodine with water.

  • Validation Step (Critical): Immediately following the sample run, inject a certified 1% water standard. If the recovery is between 97-103%, the system is validated. If recovery falls outside this range, the azetidine ring or trace impurities may be causing side reactions with the KF reagents, necessitating a shift to a Karl Fischer oven method.

Formulation & Downstream Issues

Q: My azetidine salt disproportionates (converts back to the free base) during formulation. What causes this?

A: This is a classic consequence of moisture-induced microenvironmental pH shifts. When a highly hygroscopic salt absorbs water, it forms a localized, saturated aqueous layer on the crystal surface 7. If your formulation contains excipients that alter the pH of this microscopic solution to a value above the pHmax​ of the azetidine salt, the salt will disproportionate, precipitating the less soluble, volatile free base 7.

G M1 Atmospheric Moisture Exposure (RH > RH0) M2 Surface Deliquescence (Aqueous Layer Formation) M1->M2 M3 Microenvironmental pH Shift (Excipient Interaction) M2->M3 M4 Salt Disproportionation (Conversion to Free Base) M3->M4

Mechanistic pathway of moisture-induced deliquescence leading to salt disproportionation.

To prevent this, you must either rigorously control the environmental humidity during formulation (e.g., dry powder filling under low RH) or co-process the active ingredient with hydrophobic excipients to divert water away from the highly susceptible azetidine core 8.

References

  • Fisher Scientific. Azetidine hydrochloride, 97% Specifications & Handling.1

  • Taylor & Francis. Deliquescence of pharmaceutical systems.2

  • GenFollower. Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing.3

  • Mettler Toledo. Adverse Influences And Their Prevention In Weighing.4

  • BenchChem. Technical Support Center: Managing Hygroscopic Salts in the Laboratory.5

  • ChemicalBook. Azetidine hydrochloride Properties & Storage.6

  • Academia.edu. Stability of pharmaceutical salts in solid oral dosage forms.7

  • National Institutes of Health (PMC). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals.8

Sources

Optimization

Reducing byproduct impurities in azetidine dihydrochloride synthesis

A Guide to Minimizing Byproduct Impurities for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for azetidine dihydrochloride synthesis. This guide provides in-depth tro...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Byproduct Impurities for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for azetidine dihydrochloride synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize byproduct impurities and optimize your synthetic protocols.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of azetidine dihydrochloride and its precursors.

Problem 1: Formation of Ring-Opened Byproducts During Synthesis

Question: I am observing significant amounts of ring-opened impurities in my synthesis of N-protected azetidines. What are the likely causes and how can I prevent this?

Answer:

The high ring strain of the azetidine core makes it susceptible to nucleophilic ring-opening, a common pathway for impurity formation.[1][2][3][4] The specific conditions of your reaction will dictate the most likely cause.

Causality and Strategic Solutions:

  • Strong Nucleophiles or Bases: The presence of strong nucleophiles or bases can readily attack the azetidinium ion, leading to cleavage of the ring.[2][3]

    • Solution: Carefully control the stoichiometry of your base. If possible, use a hindered or non-nucleophilic base. The choice of solvent can also play a role; less polar solvents may sometimes disfavor the formation of ionic intermediates that precede ring-opening.

  • Elevated Temperatures: High reaction temperatures can provide the activation energy needed for ring-opening reactions, especially if trace amounts of nucleophiles are present.

    • Solution: Maintain the recommended reaction temperature. If the reaction is sluggish, consider extending the reaction time at a lower temperature rather than increasing the heat.

  • Lewis Acid Catalysts: While Lewis acids can be beneficial in some azetidine syntheses, they can also activate the ring towards nucleophilic attack.[5]

    • Solution: If using a Lewis acid, screen different options and concentrations to find the optimal balance between reaction promotion and byproduct formation.

Problem 2: Presence of Dimeric or Polymeric Impurities

Question: My final product is contaminated with high molecular weight species. What is causing this polymerization and how can I avoid it?

Answer:

Dimeric and polymeric impurities often arise from the intermolecular reactions of reactive intermediates or the product itself.

Causality and Strategic Solutions:

  • Uncyclized Intermediates: In syntheses starting from precursors like 1-bromo-3-chloropropane and an amine, incomplete cyclization can lead to the formation of dimers such as 1,3-bis-alkylaminopropane.[6]

    • Solution: Ensure efficient cyclization by optimizing reaction conditions. This may involve adjusting the base, solvent, and temperature. The presence of a sufficient amount of water can be crucial to promote ring formation in some procedures.[6]

  • Reactive Azetidine Product: The free azetidine base is a good nucleophile and can react with itself or other electrophiles present in the reaction mixture, especially at elevated temperatures.

    • Solution: In the final deprotection and isolation step, it is critical to carefully control the conditions. When liberating the free azetidine base from its salt, doing so in a way that allows for its immediate removal from the reaction mixture (e.g., by distillation) can prevent self-reaction.[6]

Problem 3: Incomplete Deprotection of N-Benzhydryl or N-Benzyl Groups

Question: I am struggling to achieve complete removal of the N-benzhydryl (diphenylmethyl) or N-benzyl protecting group during the final hydrogenolysis step. What can I do to improve the efficiency of this reaction?

Answer:

Incomplete deprotection is a common issue that leads to contamination of the final product with the protected azetidine.

Causality and Strategic Solutions:

  • Catalyst Inactivity: The palladium on charcoal (Pd/C) catalyst can become deactivated over time or by certain functional groups present in the substrate or impurities.

    • Solution: Use a fresh, high-quality catalyst. Ensure the reaction is performed under an inert atmosphere to prevent catalyst oxidation. Certain functional groups can poison the catalyst; if your substrate contains such groups, a different deprotection strategy may be necessary.

  • Insufficient Hydrogen Pressure or Reaction Time: The hydrogenolysis of these sterically hindered protecting groups can be slow.

    • Solution: Increase the hydrogen pressure within the safe limits of your equipment.[6] Extend the reaction time and monitor the reaction progress by a suitable analytical technique like TLC or LC-MS.

  • Solvent Choice: The solvent can significantly impact the efficiency of the hydrogenolysis.

    • Solution: Methanol or ethanol are commonly used and effective solvents.[6] Ensure the solvent is of high purity and is degassed to remove any dissolved oxygen.

Troubleshooting Workflow Diagram

G start High Impurity Level in Azetidine Dihydrochloride problem_id Identify Impurity Type (e.g., NMR, LC-MS) start->problem_id ring_opened Ring-Opened Byproducts problem_id->ring_opened polymeric Dimeric/Polymeric Impurities problem_id->polymeric incomplete_deprotection Incomplete Deprotection problem_id->incomplete_deprotection solution_ro1 Optimize Base: - Stoichiometry - Use non-nucleophilic base ring_opened->solution_ro1 solution_ro2 Control Temperature: - Lower temperature - Extend reaction time ring_opened->solution_ro2 solution_ro3 Screen Lewis Acids: - Type and concentration ring_opened->solution_ro3 solution_poly1 Optimize Cyclization: - Adjust base, solvent, temp. - Ensure sufficient water polymeric->solution_poly1 solution_poly2 Control Final Isolation: - Distill free base immediately polymeric->solution_poly2 solution_deprotect1 Check Catalyst: - Use fresh, high-quality Pd/C - Inert atmosphere incomplete_deprotection->solution_deprotect1 solution_deprotect2 Modify Reaction Conditions: - Increase H2 pressure - Extend reaction time incomplete_deprotection->solution_deprotect2 solution_deprotect3 Optimize Solvent: - Use pure, degassed alcohol incomplete_deprotection->solution_deprotect3 end Pure Azetidine Dihydrochloride solution_ro1->end solution_ro2->end solution_ro3->end solution_poly1->end solution_poly2->end solution_deprotect1->end solution_deprotect2->end solution_deprotect3->end

Caption: Troubleshooting workflow for azetidine dihydrochloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in azetidine dihydrochloride synthesis?

A1: Common impurities include:

  • Ring-opened byproducts: Resulting from the nucleophilic attack on the strained azetidine ring.[2][3][4]

  • Dimeric or oligomeric species: Formed from intermolecular reactions of starting materials or the product.[6]

  • Unreacted starting materials and intermediates: Such as the N-protected azetidine precursor.

  • Residual solvents: From the reaction and purification steps.

Q2: How can I best purify crude azetidine dihydrochloride?

A2: Purification strategies depend on the nature of the impurities.

  • Recrystallization: This is often the most effective method for removing minor impurities. A suitable solvent system (e.g., ethanol/ether) should be determined empirically.

  • Slurrying: Washing the crude solid with a solvent in which the desired product is sparingly soluble can remove highly soluble impurities.

  • Chromatography: While less common for the final salt, purification of the N-protected intermediate by column chromatography is a standard practice to ensure high purity before the final deprotection step.[5][7]

Q3: What analytical techniques are recommended for assessing the purity of azetidine dihydrochloride?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can be used to identify and quantify impurities with distinct signals.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities.[8] Developing a robust HPLC method is crucial for quality control.[8]

  • Mass Spectrometry (MS): Used to identify the molecular weights of the main component and any impurities.

  • Elemental Analysis: To confirm the elemental composition of the final product.

Q4: What are the best practices for storing azetidine dihydrochloride to prevent degradation?

A4: Azetidine dihydrochloride is hygroscopic and can degrade over time.[1] Proper storage is crucial to maintain its purity and stability.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9][10] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent moisture absorption.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[9]

Experimental Protocol: HPLC Method Development for Purity Analysis

This protocol outlines a general approach for developing a reversed-phase HPLC (RP-HPLC) method for analyzing the purity of azetidine dihydrochloride.

Objective: To develop a reliable RP-HPLC method for the separation and quantification of azetidine dihydrochloride and its potential process-related impurities.

Materials:

  • Azetidine dihydrochloride sample

  • HPLC grade acetonitrile (ACN)

  • HPLC grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Instrumentation:

  • HPLC system with a UV detector

Procedure:

  • Initial Column and Mobile Phase Selection:

    • Install a C18 column.

    • Prepare two mobile phases:

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve the azetidine dihydrochloride sample in Mobile Phase A to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Initial Gradient Method:

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to a low UV wavelength (e.g., 210 nm), as azetidine lacks a strong chromophore.

    • Run a broad gradient to elute all components, for example:

      • 0-15 min: 5% to 95% B

      • 15-20 min: Hold at 95% B

      • 20-21 min: 95% to 5% B

      • 21-25 min: Hold at 5% B (re-equilibration)

  • Method Optimization:

    • Based on the initial chromatogram, adjust the gradient to improve the separation of the main peak from any impurities.

    • If peak shape is poor, consider adjusting the pH of the mobile phase or using a different buffer.

    • Optimize the flow rate and column temperature to enhance resolution and reduce run time.

  • Method Validation (Abbreviated):

    • Once an optimized method is established, perform preliminary validation by assessing:

      • Specificity: Inject a blank (mobile phase) to ensure no interfering peaks.

      • Linearity: Prepare a series of standards at different concentrations to establish the linear range of the detector response.

      • Precision: Perform multiple injections of the same sample to assess the repeatability of the results.

Data Presentation: Example HPLC Gradient Conditions

Time (min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in ACN)
0.0955
15.0595
20.0595
20.1955
25.0955
References
  • Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490.
  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis - NSF PAR. (n.d.). Retrieved from [Link]

  • Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity | Request PDF. (n.d.). Retrieved from [Link]

  • Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles - PMC. (n.d.). Retrieved from [Link]

  • Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. (2021). Chirality, 33(1), 5-21.
  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides | The Journal of Organic Chemistry - ACS Publications. (2024, September 30). Retrieved from [Link]

  • azetidine - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC. (2022, November 30). Retrieved from [Link]

  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine - Semantic Scholar. (2020, October 14). Retrieved from [Link]

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC. (n.d.). Retrieved from [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content. (2011, October 25). Retrieved from [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. (2017, September 27). Retrieved from [Link]

  • US4870189A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents. (n.d.).
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. (n.d.). Retrieved from [Link]

  • US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents. (n.d.).
  • Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01017K. (2020, June 12). Retrieved from [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers. (n.d.). Retrieved from [Link]

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates - ACS Publications. (2010, June 28). Retrieved from [Link]

  • EP0161722B1 - Preparation of 1-substituted azetidine-3-ol derivatives - Google Patents. (n.d.).
  • Scientists use computational modeling to guide a difficult chemical synthesis - MIT Department of Chemistry. (2024, June 27). Retrieved from [Link]

  • Unexpected Formation of Azetidines Through Staudinger Reaction of 3-Azido-1,2-diols. (n.d.). Retrieved from [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2026, January 15). Retrieved from [Link]

  • Azetidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of azetidines by aza Paternò–Büchi reactions - PMC - NIH. (n.d.). Retrieved from [Link]

  • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (n.d.). Retrieved from [Link]

  • Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid | The Journal of Organic Chemistry - ACS Publications. (2005, October 5). Retrieved from [Link]

  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds - ResearchGate. (2020, July 23). Retrieved from [Link]

  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines - ResearchGate. (2022, April 9). Retrieved from [Link]

  • Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers - ThaiScience. (n.d.). Retrieved from [Link]

  • Debenzylation of Benzyl-Protected Methylcellulose - MDPI. (2022, June 22). Retrieved from [Link]

  • Azetidinone: Different methods of synthesis and its biological profile - Der Pharma Chemica. (n.d.). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Comparison Guide: 3-Aminoazetidine Dihydrochloride vs. Free Base

Executive Summary & Chemical Context In pharmaceutical research and organic synthesis, the four-membered nitrogen heterocycle azetidine is a highly valued structural motif. It is critical to establish precise nomenclatur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In pharmaceutical research and organic synthesis, the four-membered nitrogen heterocycle azetidine is a highly valued structural motif. It is critical to establish precise nomenclature at the outset: unsubstituted azetidine possesses only one basic nitrogen and forms a monohydrochloride salt [3, 4]. When drug development literature refers to "azetidine dihydrochloride," it is universally denoting a diamine derivative—most prominently 3-aminoazetidine dihydrochloride [1, 5]. This molecule serves as a rigid, hydrophilic linker in the synthesis of kinase inhibitors and advanced antibiotics.

This guide provides an objective, data-driven comparison of the spectroscopic properties (NMR and FT-IR) of 3-aminoazetidine in its free base form versus its industry-standard dihydrochloride salt. Understanding these differences is essential for analytical scientists verifying the integrity, protonation state, and purity of these critical pharmaceutical intermediates.

The Causality of Spectroscopic Divergence

The decision to utilize the dihydrochloride salt over the free base is driven by physicochemical stability. The free base of 3-aminoazetidine is a highly polar, volatile liquid that is acutely hygroscopic. Upon exposure to air, it rapidly absorbs moisture and carbon dioxide to form carbamates. By protonating both the secondary ring nitrogen and the primary exocyclic amine with hydrochloric acid, the compound is locked into a stable, free-flowing crystalline lattice [1, 4].

This dual-protonation fundamentally alters the electronic environment of the molecule. The conversion of neutral amines ( NH and NH2​ ) to their cationic ammonium counterparts ( NH2+​ and NH3+​ ) induces a strong electron-withdrawing effect. This inductive pull reduces the electron density around the adjacent α -carbons and their attached protons, leading to a pronounced deshielding effect observable in Nuclear Magnetic Resonance (NMR) spectroscopy.

Causality N_protonation Nitrogen Protonation (Addition of HCl) E_withdrawal Inductive Electron Withdrawal (N⁺) N_protonation->E_withdrawal Deshielding Reduced Electron Density at α-Carbons/Protons E_withdrawal->Deshielding Shift Downfield NMR Shift (Higher ppm) Deshielding->Shift

Logical sequence of inductive effects leading to downfield NMR chemical shifts upon protonation.

Quantitative Data Comparison

The table below summarizes the diagnostic spectroscopic markers used to differentiate the free base from the dihydrochloride salt.

Analytical Parameter3-Aminoazetidine (Free Base)3-Aminoazetidine DihydrochlorideDiagnostic Causality
Physical State (RT) Colorless to pale yellow liquidWhite crystalline solidSalt lattice formation via ionic bonding.
FT-IR: N-H Stretch Sharp bands at ~3350 & 3280 cm⁻¹[2]Broad, intense band 2500–3000 cm⁻¹Extensive hydrogen bonding of NH3+​ / NH2+​ in the crystal lattice.
¹H NMR: Ring CH2​ ( α -H) ~3.20 – 3.50 ppm (in CDCl3​ ) [2]~4.20 – 4.60 ppm (in D2​O )Inductive deshielding from the adjacent NH2+​ center.
¹H NMR: Ring CH ( β -H) ~3.70 – 3.90 ppm (in CDCl3​ )~4.70 – 4.90 ppm (in D2​O )Inductive deshielding from the primary NH3+​ group.
Solubility Profile Soluble in CH2​Cl2​ , CHCl3​ , EtherSoluble in H2​O , D2​O , DMSO; Insoluble in EtherTransition from a neutral organic molecule to a highly polar ionic salt.

Experimental Methodologies & Validation Workflows

To ensure scientific integrity, the analytical protocols below are designed as self-validating systems. Because the free base is highly reactive to atmospheric conditions, environmental controls are built directly into the methodology.

Workflow Sample Sample: 3-Aminoazetidine Split Phase Separation & Prep Sample->Split IR_Path FT-IR Spectroscopy (ATR Method) Split->IR_Path NMR_Path Multinuclear NMR (Solvent Selection) Split->NMR_Path IR_FB Free Base: Sharp N-H (~3300 cm⁻¹) IR_Path->IR_FB IR_Salt Salt: Broad NH₃⁺/NH₂⁺ (2500–3000 cm⁻¹) IR_Path->IR_Salt NMR_FB Free Base (CDCl₃): Shielded α-H (~3.3 ppm) NMR_Path->NMR_FB NMR_Salt Salt (D₂O): Deshielded α-H (>4.2 ppm) NMR_Path->NMR_Salt

Workflow diagram illustrating the spectroscopic divergence between free base and dihydrochloride.

Protocol A: FT-IR Acquisition via ATR (Attenuated Total Reflectance)

Causality for Method Choice: ATR is selected over traditional KBr pellet pressing because KBr is hygroscopic. Pressing a pellet of the free base in ambient air would introduce massive water artifacts (broad O-H stretch at 3400 cm⁻¹), masking the critical N-H stretching region.

  • Background Calibration: Clean the diamond ATR crystal with anhydrous isopropanol and allow it to evaporate. Collect a background spectrum (ambient air).

  • Sample Application:

    • For the Free Base: Working inside a nitrogen-purged glovebag or using rapid transfer, apply a single drop of the neat liquid directly to the crystal.

    • For the Dihydrochloride: Place 2-3 mg of the crystalline powder onto the crystal and engage the pressure anvil until a click is heard, ensuring uniform optical contact.

  • Acquisition: Run 32 scans at a resolution of 4 cm⁻¹.

  • Self-Validation Check: Inspect the 3400–3500 cm⁻¹ region. If a broad, rounded peak is present in the free base spectrum, the sample has absorbed atmospheric moisture and must be re-distilled or dried over molecular sieves prior to re-analysis.

Protocol B: ¹H and ¹³C NMR Acquisition

Causality for Method Choice: Solvent selection dictates the success of this assay. The free base will undergo rapid hydrogen-deuterium exchange with protic solvents, erasing the amine proton signals. Conversely, the dihydrochloride salt is entirely insoluble in standard non-polar NMR solvents like CDCl3​ .

  • Solvent Preparation:

    • Free Base: Dissolve 15 mg of the sample in 0.6 mL of anhydrous CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Dihydrochloride: Dissolve 15 mg of the sample in 0.6 mL of D2​O .

  • Instrument Tuning: Insert the NMR tube into a 400 MHz (or higher) spectrometer. Lock the magnetic field to the deuterium signal of the respective solvent.

  • Shimming & Acquisition: Perform gradient shimming. Acquire 16 transients for ¹H NMR (relaxation delay d1 = 1.0 s) and 256 transients for ¹³C NMR (relaxation delay d1 = 2.0 s).

  • Internal Referencing (Self-Validation):

    • Free Base: Calibrate the spectrum by setting the TMS singlet to exactly 0.00 ppm. Check for the CHCl3​ residual peak at 7.26 ppm.

    • Dihydrochloride: Calibrate the spectrum by setting the residual HDO peak to 4.79 ppm. Note: In D2​O , the NH2+​ and NH3+​ protons will rapidly exchange with deuterium and become invisible; structural verification must rely entirely on the downfield shifts of the carbon-bound protons ( α and β positions).

References

  • Azetidine - Grokipedia. Grokipedia.com. Available at: [Link]

  • Azetidine hydrochloride | C3H8ClN | CID 12308726 - PubChem. Nih.gov. Available at:[Link]

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